molecular formula C18H21ClN2O3S B273550 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Cat. No. B273550
M. Wt: 380.9 g/mol
InChI Key: OISVOOJSYSIVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of spleen tyrosine kinase (SYK), which is an enzyme that plays a crucial role in the signaling pathways of various immune cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers, including lymphoma and leukemia.

Mechanism of Action

TAK-659 inhibits the activity of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, which is a key signaling molecule in immune cells. 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine by TAK-659 leads to the suppression of these processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of various signaling pathways that are involved in cancer cell survival and proliferation. TAK-659 also promotes apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict the response to TAK-659 treatment. Additionally, further studies are needed to investigate the potential of TAK-659 in the treatment of other types of cancer.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 3-chloroaniline with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chlorophenyl)-4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then treated with sodium hydride and a suitable alkylating agent to obtain TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21ClN2O3S/c1-2-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-5-3-4-15(19)14-16/h3-9,14H,2,10-13H2,1H3

InChI Key

OISVOOJSYSIVTO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.